Thyroid Hormone Receptor Antagonist, 1-850 (also known as TR Antagonist or 2-(2-(-(4-Nitrophenyl)-4-piperidinylidene)acetyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazine Carboxamide)) is a small molecule that acts as a selective and high-affinity antagonist for the Thyroid Hormone Receptor (TR) [, ]. It competitively binds to the TR, particularly TRα and TRβ isoforms, with an Inhibitory Concentration (IC50) of 1.5 µM, thereby blocking the binding of the natural thyroid hormone, Triiodothyronine (T3) []. This competitive inhibition disrupts the T3-mediated interaction between TRα and the Nuclear Receptor Coactivator (NRC), ultimately preventing the stimulation of gene expression regulated by the thyroid hormone pathway [].
Thyroid Hormone Receptor Antagonist, 1-850, is primarily used as a research tool to investigate the role of thyroid hormone signaling in various biological processes. Here are some specific applications:
Thyroid Hormone Receptor Antagonist (1-850) is a synthetic compound designed to inhibit the action of thyroid hormones by targeting thyroid hormone receptors. These receptors are critical nuclear proteins that mediate the effects of thyroid hormones on gene expression, influencing various physiological processes such as metabolism, growth, and development. The compound is part of a broader category of thyroid hormone receptor antagonists, which have gained attention for their potential therapeutic applications, particularly in treating conditions like hyperthyroidism.
TR-Antagonist 1-850 competitively binds to both TRα and TRβ subtypes, preventing the binding of T3, the natural thyroid hormone ligand []. This blocks the activation of TR-mediated gene expression pathways in cells. Studies suggest a 1000-fold lower affinity for TRα compared to T3 in intact cells, indicating potential selectivity towards TRβ [].
Thyroid Hormone Receptor Antagonist (1-850) functions primarily through competitive inhibition at the binding site of thyroid hormones on their respective receptors. This antagonist activity disrupts the normal transcriptional activity mediated by thyroid hormones, thereby altering downstream gene expression. The compound's interaction with the receptor can lead to conformational changes that prevent coactivator binding, further inhibiting transcriptional activation .
The biological activity of Thyroid Hormone Receptor Antagonist (1-850) has been demonstrated in various in vitro studies. It effectively blocks the action of triiodothyronine (T3), the active form of thyroid hormone, by preventing its binding to thyroid hormone receptors. This antagonistic action has implications for managing hyperthyroid conditions, where excessive thyroid hormone activity can lead to detrimental health effects . Additionally, studies have shown that this compound can influence metabolic pathways and gene expression profiles associated with thyroid function .
The synthesis of Thyroid Hormone Receptor Antagonist (1-850) typically involves multi-step organic reactions that incorporate specific functional groups known to interact with thyroid hormone receptors. While detailed synthetic pathways are proprietary and not widely published, general methods may include:
These synthetic strategies aim to optimize yield and purity while ensuring the compound retains its biological activity.
Thyroid Hormone Receptor Antagonist (1-850) has potential applications in:
Interaction studies involving Thyroid Hormone Receptor Antagonist (1-850) have utilized techniques such as yeast two-hybrid assays and mammalian cell models to evaluate its binding affinity and functional antagonism against thyroid hormones. These studies reveal that 1-850 competes effectively with T3 for receptor binding and alters coactivator recruitment dynamics, underscoring its potential as a therapeutic agent in managing thyroid-related disorders .
Several compounds exhibit similar antagonistic properties against thyroid hormone receptors. Here are a few notable examples:
| Compound Name | Unique Features | Comparison with 1-850 |
|---|---|---|
| Amiodarone | Primarily used as an antiarrhythmic drug; also affects thyroid function | Shares antagonist properties but is not selective for TRs |
| Bisphenol A | Environmental estrogen; disrupts endocrine function | Acts as an antagonist but also has estrogenic effects |
| NH-3 | First reported TR antagonist effective in vivo | Similar mechanism but different chemical structure |
| MLS 389544 | Designed specifically for TR antagonism | More selective than 1-850 |
Thyroid Hormone Receptor Antagonist (1-850) stands out due to its targeted design aimed specifically at treating hyperthyroidism while minimizing off-target effects commonly associated with other compounds like amiodarone.
The discovery of Thyroid Hormone Receptor Antagonist (1-850) emerged from efforts to address limitations in hyperthyroidism treatment, which historically relied on therapies targeting thyroid hormone synthesis or peripheral conversion. In 2003, Schapira et al. pioneered a computational approach to identify small-molecule antagonists of the thyroid hormone receptor (TR) ligand-binding domain. Using a virtual screening algorithm, they evaluated over 250,000 compounds from chemical libraries, prioritizing molecules predicted to bind TR in an antagonist conformation. This led to the identification of 14 active compounds, with 1-850 exhibiting the highest affinity (IC50 = 1.5 µM in HeLa cells).
The virtual screening protocol involved:
Key computational findings included:
Second-generation analogs (e.g., D1–D4) were synthesized to enhance binding affinity:
| Derivative | Structural Modification | IC50 (µM) |
|---|---|---|
| 1-850 | Parent compound | 1.5 |
| D1 | 4-Chlorophenyl urea | 0.9 |
| D2 | 3-Trifluoromethyl phenyl | 0.7 |
| D3 | 2-Naphthyl | 0.5 |
| D4 | 4-Cyanophenyl | 0.4 |
Derivatives showed improved potency due to enhanced hydrophobic interactions with TR’s ligand-binding pocket.
The structural foundation for designing compound 1-850 relied on detailed understanding of the thyroid hormone receptor ligand-binding domain architecture derived from X-ray crystallographic studies [6] [7] [8]. The thyroid hormone receptor ligand-binding domain exhibits the characteristic nuclear receptor fold, comprised predominantly of α-helical secondary structures arranged in a three-layer sandwich architecture [6] [9]. This structural organization creates a buried ligand-binding cavity where the natural hormone triiodothyronine (T₃) is completely encapsulated within the hydrophobic core of the protein [7] [8].
Critical to the rational design approach was the understanding that the ligand-binding domain undergoes conformational changes upon hormone binding, particularly involving the repositioning of helix 12, which forms part of the coactivator-binding surface [6] [4]. The crystal structures revealed that T₃ binding stabilizes an active conformation of helix 12 that is essential for coactivator recruitment and subsequent transcriptional activation [7] [8]. This mechanistic insight provided the structural basis for designing antagonists that could disrupt this critical conformational transition [4].
The rational design of compound 1-850 was founded on the "extension hypothesis," a structure-based principle that postulated how agonist molecules could be converted into antagonists through strategic chemical modifications [5] [4]. This hypothesis emerged from analysis of known nuclear receptor antagonists, which typically consist of agonist-like cores with bulky extension groups that sterically interfere with receptor activation [10] [4]. The fundamental premise was that ligands resembling natural hormones but containing appropriately positioned extensions would compete for the binding site while preventing the receptor from adopting its transcriptionally active conformation [4].
Specifically for thyroid hormone receptors, the extension hypothesis predicted that modifications at the 5′ position of the outer thyronine ring would be particularly effective for antagonist design [5] [4]. This prediction was based on structural analysis showing that extensions in this region would clash with the active conformation of helix 12, thereby preventing formation of the coactivator-binding surface required for transcriptional activation [4]. The positioning of such extensions was critical, as they needed to protrude sufficiently from the ligand-binding pocket to disrupt helix 12 positioning without completely preventing ligand binding [4].
The development of compound 1-850 required construction of a sophisticated computational model representing the thyroid hormone receptor in its predicted antagonist-bound conformation [1] [2]. This model was derived using the crystal structure of estrogen receptor α complexed with the antagonist raloxifene as a template, since no antagonist-bound thyroid hormone receptor structures were available at the time [1] [11]. The modeling approach involved careful repositioning of helix 12 from its agonist-bound position to occupy the coactivator-binding site, mimicking the mechanism observed in estrogen receptor antagonism [1] [11].
The computational model incorporated detailed atomic-level interactions within the ligand-binding domain, including hydrogen bonding networks, hydrophobic contacts, and electrostatic interactions that stabilize both ligand binding and receptor conformation [1]. Particular attention was paid to modeling the flexibility of the ligand-binding pocket and the conformational changes that occur during the transition from agonist-bound to antagonist-bound states [1]. This dynamic modeling approach was essential for accurately predicting which chemical modifications would effectively disrupt receptor activation while maintaining binding affinity [1].
The discovery of compound 1-850 employed a high-throughput virtual screening approach that systematically evaluated a chemical library containing more than 250,000 compounds [1] [2]. This library was specifically curated to include drug-like molecules with appropriate physicochemical properties for nuclear receptor targeting, including molecular weight ranges, lipophilicity parameters, and structural features conducive to protein-ligand interactions [1]. The virtual screening algorithm employed a sophisticated docking protocol that evaluated each compound's ability to bind to the predicted antagonist-bound conformation of the thyroid hormone receptor [1] [2].
Experimental validation of the 75 computationally selected compounds revealed that 14 exhibited measurable antagonist activity against thyroid hormone receptors, representing an impressive 18.7% hit rate for the virtual screening approach [1] [2]. This success rate was significantly higher than typical random screening approaches, demonstrating the power of structure-based virtual screening for identifying novel bioactive compounds [1]. Among the active compounds, Inhibitory Concentration values ranged from 1.5 to 30 micromolar, with compound 1-850 emerging as the most potent antagonist with an IC₅₀ of 1.5 micromolar in HeLa cell-based assays [1] [2].
The validation studies employed cell-based reporter assays to assess the ability of compounds to inhibit T₃-mediated transcriptional activation [1]. These assays confirmed that the active compounds functioned as competitive antagonists, blocking T₃ binding to thyroid hormone receptors and preventing subsequent gene expression changes [1] [2]. Importantly, the active compounds showed no partial agonist activity in the absence of T₃, confirming their classification as pure antagonists rather than selective modulators [1].
Analysis of the structure-activity relationships among the 14 active compounds revealed remarkable structural diversity, demonstrating that multiple chemical scaffolds could satisfy the structural requirements for thyroid hormone receptor antagonism [1] [2]. This diversity highlighted the power of receptor-based virtual screening to identify chemically distinct solutions to the same biological target, expanding beyond traditional medicinal chemistry approaches that typically focus on single chemical series [1].
The structural analysis revealed several common features among active compounds, including the presence of aromatic ring systems that could occupy the hydrophobic regions of the ligand-binding pocket, and polar functional groups capable of forming hydrogen bonds with key receptor residues [1]. However, the compounds also exhibited significant variations in their overall molecular architectures, suggesting that the thyroid hormone receptor ligand-binding pocket could accommodate diverse chemical scaffolds provided they contained appropriate interaction elements [1].
Detailed molecular docking analysis of compound 1-850 revealed that the antagonist binding mode involves predominantly hydrophobic interactions with residues lining the thyroid hormone receptor ligand-binding pocket [1]. The compound's core structure occupies a similar position to natural hormone ligands, ensuring competitive binding at the T₃ binding site [1]. However, the critical difference lies in the positioning of the compound's extension groups, which protrude from the binding pocket in a manner that would clash with the active conformation of helix 12 [1].
Specific molecular interactions include a hydrogen bond between a carbonyl oxygen of compound 1-850 and histidine-435, a critical residue involved in ligand binding and receptor stabilization [1]. The nitro group of the compound is positioned in close proximity to arginine-282, located deep within the receptor pocket, creating favorable electrostatic interactions [1]. The trifluoromethyl moiety contributes additional hydrophobic contacts that enhance binding affinity while maintaining the compound's antagonist properties [12] [13].
The binding mode analysis revealed that compound 1-850 effectively fills the thyroid hormone receptor ligand-binding pocket while extending beyond the confines that normally accommodate natural hormone ligands [1]. This extended occupancy is crucial for the compound's antagonist mechanism, as it prevents the conformational changes required for receptor activation [1]. The compound's extension groups create steric clashes with amino acid residues that must move during the transition to the active receptor conformation [1].
Computational modeling indicated that the binding affinity of compound 1-850 is approximately 1000-fold lower than T₃ in intact cells, reflecting both the compound's ability to compete for the binding site and the energetic cost of the steric interactions that prevent optimal receptor conformation [13] [1]. Despite this reduced affinity compared to natural hormone, the compound maintains sufficient binding strength to effectively antagonize receptor function at pharmacologically relevant concentrations [1].
The binding of compound 1-850 induces specific conformational changes in the thyroid hormone receptor that distinguish it from agonist-bound states [1]. Unlike natural hormone binding, which stabilizes a compact, transcriptionally active receptor conformation, compound 1-850 binding prevents the proper positioning of helix 12 over the ligand-binding pocket [1]. This disruption eliminates the formation of the coactivator-binding surface, effectively blocking the recruitment of transcriptional coactivators required for gene expression [1].
Importantly, the conformational changes induced by compound 1-850 also prevent the binding of corepressor proteins, distinguishing this antagonist from typical nuclear receptor modulators that promote corepressor recruitment [14] [4]. This unique mechanism results in a transcriptionally silent receptor complex that neither activates nor actively represses target gene expression [14]. The structural basis for this behavior involves the positioning of helix 12 in an intermediate conformation that is incompatible with both coactivator and corepressor binding [14].
Following the successful identification of compound 1-850 as a lead antagonist, structure-based optimization efforts focused on improving potency while maintaining the fundamental antagonist mechanism [1]. The optimization strategy involved systematic modification of the compound's chemical structure guided by detailed analysis of its binding mode and molecular interactions with the thyroid hormone receptor [1]. A virtual library approach was employed to explore chemical modifications that could enhance binding affinity without compromising the steric requirements for antagonist activity [1].
The optimization process divided compound 1-850 into functional components: a core scaffold that maintained essential binding interactions, and variable regions where chemical modifications could be introduced to improve pharmacological properties [1]. Particular attention was focused on the hydrophobic trifluoromethyl region, where polysubstituted phenylisocyanates could be incorporated as building blocks to enhance binding affinity [1]. This modular approach allowed for systematic exploration of structure-activity relationships while maintaining the proven antagonist framework [1].
A comprehensive virtual library containing 101 derivatives of compound 1-850 was constructed using available chemical building blocks from commercial suppliers [1]. Each derivative was computationally modeled and docked to the thyroid hormone receptor to predict binding affinity and antagonist activity [1]. The virtual screening approach assigned scoring values to each derivative based on predicted receptor interactions, allowing for prioritization of the most promising candidates for synthesis and testing [1].
From this virtual library, eight top-ranking derivatives were selected for synthesis and experimental validation [1]. The selection criteria included high docking scores, favorable predicted binding modes, and synthetic accessibility [1]. This focused approach significantly reduced the number of compounds requiring synthesis while maintaining high confidence in identifying improved antagonists [1].
Experimental testing of the eight selected derivatives revealed significant improvements in antagonist potency compared to the original compound 1-850 [1]. The two most active derivatives, designated D1 and D4, achieved IC₅₀ values of 0.75 micromolar, representing approximately a 2-fold improvement in potency [1]. These compounds maintained the pure antagonist profile of the parent compound, showing no agonist activity in the absence of T₃ [1].
Structure-activity relationship analysis of the optimized derivatives revealed that methyl and isopropyl substitutions in specific positions enhanced binding affinity through improved hydrophobic interactions with the receptor [1]. The computational predictions correlated well with experimental results, with the highest-scoring compounds showing the greatest biological activity [1]. This validation confirmed the utility of the structure-based optimization approach and provided insights for further derivative design [1].
The success of the optimization studies demonstrated that the structure-based design principles established for compound 1-850 could be systematically applied to develop more potent thyroid hormone receptor antagonists [1]. The correlation between computational predictions and experimental results validated the underlying molecular models and provided confidence for future design efforts [1]. These findings established a robust framework for continued development of thyroid hormone receptor antagonists with improved therapeutic potential [1].
Thyroid Hormone Receptor Antagonist (1-850) represents a landmark achievement in computational drug discovery, demonstrating the successful application of structure-based design principles to develop the first high-affinity antagonist targeting thyroid hormone receptors. Through systematic virtual screening of over 250,000 compounds and subsequent structure-guided optimization, this research established fundamental methodologies for rational antagonist design that continue to influence nuclear receptor drug development.
The structural and design characteristics of compound 1-850 are comprehensively documented in the accompanying data tables, which detail molecular properties, research findings, and design insights derived from extensive computational and experimental studies [12] [1] [15] [16].
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀F₃N₅O₄ [12] [15] |
| Molecular Weight | 463.4 g/mol [12] [15] |
| CAS Number | 251310-57-3 [12] [15] |
| Primary Target | Thyroid Hormone Receptor (TRα and TRβ) [12] [13] |
| IC₅₀ (HeLa cells) | 1.5 μM [12] [13] [1] |
| Discovery Method | Virtual screening of >250,000 compounds [1] [2] |
| Hit Rate | 18.7% (14 active from 75 tested) [1] |
| Binding Affinity | ~1000-fold lower than T₃ [13] [1] |
| Mechanism | Competitive antagonist [13] [1] |
| Research Aspect | Findings |
|---|---|
| Virtual Screening Protocol | Computer model of TR-LBD in antagonist-bound conformation [1] [2] |
| Structural Basis | Extension hypothesis - 5′ position modifications disrupt helix 12 [5] [4] |
| Molecular Interactions | Hydrophobic contacts, His-435 hydrogen bond, Arg-282 proximity [1] |
| Lead Optimization | Second-generation derivatives D1 and D4 achieved 0.75 μM IC₅₀ [1] |
| Validation Success | Cell-based assays confirmed competitive T₃ antagonism [1] |